Scientific Field: Psychiatry
Summary of Application: Mebutamate is known for its anxiolytic effects
Methods of Application: The drug is typically administered orally. The dosage depends on the severity of the anxiety and the patient’s response to the medication.
Results or Outcomes: Patients treated with Mebutamate have reported a decrease in anxiety levels.
Summary of Application: Mebutamate has sedative properties and is used to induce sleep in individuals suffering from insomnia
Methods of Application: The drug is administered orally before bedtime. The dosage is determined by the healthcare provider based on the patient’s condition.
Results or Outcomes: A 1967 study found that Mebutamate has hypnotic properties that affect the duration and quality of sleep induction, and the duration and quality of sleep, without disturbing the state of the subject upon awakening and during the morning.
Scientific Field: Cardiology
Summary of Application: Mebutamate is known to have antihypertensive effects. It is used in the management of high blood pressure.
Methods of Application: The drug is administered orally. The dosage and frequency depend on the patient’s blood pressure levels and response to the medication.
Results or Outcomes: Patients treated with Mebutamate have reported a decrease in blood pressure levels.
Mebutamate is one of many GABAergic drugs which act via allosteric agonism of the GABA A receptor at the β-subreceptor similar to barbiturates . In contrast, benzodiazepines act at the α-subreceptor . As such, carbamates and barbiturates, possess analgesic properties while the benzodiazepine class of drugs are strictly psychoactive . Other carbamates with the same mechanism of action and pharmacological properties include meprobamate, carisoprodol, felbamate, and tybamate .
Mebutamate is a biscarbamate compound recognized for its anxiolytic, sedative, and antihypertensive properties. Its chemical formula is , and it is classified as an organic compound within the carbamate esters category. Mebutamate's structure comprises two carbamate groups attached to a branched alkyl chain, which contributes to its pharmacological effects. It is marketed under various trade names, including Capla and Dormate, and was first patented in 1959 by Carter Products .
Mebutamate exhibits significant biological activity primarily through its action as a GABAergic agent. It acts as an allosteric agonist at the GABAA receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This mechanism contributes to its sedative and anxiolytic effects, making it effective in managing anxiety disorders and inducing sleep . Clinical studies have shown that doses around 600 mg can improve sleep quality without significant side effects compared to other sedatives like secobarbital .
The synthesis of mebutamate typically involves the reaction of 2-methyl-2-sec-butyl-1,3-propanediol with phosgene or its derivatives to form the carbamate groups. The general reaction pathway includes:
This method allows for variations in substituents on the alkyl chain, leading to different analogs with potentially varying pharmacological properties .
Mebutamate has several applications in clinical settings:
Research indicates that mebutamate can interact with various medications, particularly those affecting the central nervous system. For instance, combining mebutamate with selective serotonin reuptake inhibitors like citalopram may increase the risk of adverse effects such as dizziness and headaches . Furthermore, studies have shown that mebutamate does not significantly increase side effects compared to placebo when administered at therapeutic doses .
Mebutamate shares structural similarities with several other compounds within the carbamate class, notably:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Meprobamate | C11H15N | Stronger anxiolytic properties; higher toxicity risk |
| Carisoprodol | C13H18N2O5S | Muscle relaxant; metabolized to meprobamate |
| Phenobarbital | C12H12N2O3 | Barbiturate; used primarily as an anticonvulsant |
| Secobarbital | C13H16N2O3 | Potent sedative; higher risk of dependence |
Mebutamate stands out due to its balanced sedative and antihypertensive effects while exhibiting a lower potency compared to secobarbital and meprobamate, making it suitable for specific patient populations who require milder interventions .
Mebutamate demonstrates distinct thermodynamic characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a crystalline solid state at room temperature with a well-defined melting point range of 90.0 to 94.0 degrees Celsius [1]. This relatively low melting point indicates moderate intermolecular forces within the crystal lattice, primarily attributed to hydrogen bonding interactions between the carbamate functional groups.
The thermodynamic stability of mebutamate has been evaluated through computational methods using the Joback group contribution approach [2]. The critical temperature is calculated at 930.73 K, while the critical pressure reaches 2643.39 kPa with a corresponding critical volume of 0.684 cubic meters per kilomole [2]. These critical parameters indicate that mebutamate requires substantial thermal energy for phase transitions to occur.
The heat of formation in the gas phase is calculated at -685.78 kilojoules per mole, suggesting significant thermodynamic stability in the molecular structure [2]. The heat of fusion amounts to 26.69 kilojoules per mole, which correlates well with the observed melting point behavior and indicates moderate energy requirements for solid-to-liquid phase transition [2]. The heat of vaporization is determined to be 75.76 kilojoules per mole, reflecting the energy needed to overcome intermolecular attractions during liquid-to-vapor transition [2].
Phase behavior analysis reveals that mebutamate maintains structural integrity across a wide temperature range. The fusion temperature is calculated at 500.72 K, which corresponds closely to the experimental melting point observations [2]. The compound exhibits minimal thermal decomposition at temperatures below 250 degrees Celsius, indicating good thermal stability for pharmaceutical applications .
| Thermodynamic Property | Value | Units | Method |
|---|---|---|---|
| Critical Temperature | 930.73 | K | Joback Calculated |
| Critical Pressure | 2643.39 | kPa | Joback Calculated |
| Critical Volume | 0.684 | m³/kmol | Joback Calculated |
| Heat of Formation (Gas) | -685.78 | kJ/mol | Joback Calculated |
| Heat of Fusion | 26.69 | kJ/mol | Joback Calculated |
| Heat of Vaporization | 75.76 | kJ/mol | Joback Calculated |
| Fusion Temperature | 500.72 | K | Joback Calculated |
The solubility profile of mebutamate reveals distinct patterns across various solvent systems, reflecting the compound's amphiphilic nature due to the presence of both polar carbamate groups and non-polar alkyl chains. In aqueous systems, mebutamate demonstrates moderate water solubility with reported values of 1000 milligrams per liter according to the Merck Index [4]. Alternative measurements from the Environmental Protection Agency CompTox database indicate a narrower range of 4.31×10⁻³ to 8.35×10⁻³ grams per liter at 25 degrees Celsius [5].
The water solubility characteristics of mebutamate can be attributed to the presence of two carbamate functional groups, which can participate in hydrogen bonding with water molecules [4]. However, the branched alkyl chain structure limits the overall hydrophilic character, resulting in moderate aqueous solubility compared to simpler carbamate derivatives.
In polar organic solvents, mebutamate exhibits enhanced solubility characteristics. Methanol demonstrates good solvent properties for mebutamate, with solutions appearing almost transparent at room temperature, indicating complete dissolution [1]. This enhanced solubility in methanol compared to water reflects the reduced hydrogen bonding network in the alcoholic solvent system and the ability of methanol to solvate both the polar and non-polar regions of the mebutamate molecule.
Based on structural similarities with related carbamate compounds such as meprobamate, mebutamate is expected to show good solubility in other polar organic solvents [6]. Acetone and ethanol are anticipated to provide favorable dissolution characteristics due to their ability to interact with the carbamate functionalities while accommodating the lipophilic portions of the molecule [6]. Conversely, non-polar solvents such as diethyl ether are expected to provide limited solubility, as evidenced by the sparse solubility of related carbamate structures in ethereal solvents [6].
| Solvent | Solubility | Temperature | Source |
|---|---|---|---|
| Water | 1000 mg/L | Not specified | Merck Index |
| Water (alternative) | 4.31×10⁻³ to 8.35×10⁻³ g/L | 25°C | EPA CompTox |
| Methanol | Almost transparent | Room temperature | TCI Chemicals |
| Acetone | Freely soluble (estimated) | Not specified | Based on analog |
| Ethanol | Freely soluble (estimated) | Not specified | Based on analog |
| Diethyl ether | Sparingly soluble (estimated) | Not specified | Based on analog |
The lipophilicity of mebutamate has been characterized through octanol-water partition coefficient measurements and computational predictions. The experimental and calculated logarithmic partition coefficient (log P) values range from 1.229 to 1.4, indicating moderate lipophilicity [2] [5] [7]. The Crippen calculation method yields a log P value of 1.229, while the DrugMAP database reports a value of 1.4 [2] [7]. The Environmental Protection Agency CompTox database provides an intermediate value of 1.27 [5].
The XLogP3-AA descriptor calculated by PubChem confirms the moderate lipophilic character with a value of 1.4 [4]. This consistency across different computational approaches supports the reliability of the lipophilicity assessment. The moderate log P values indicate that mebutamate possesses balanced hydrophilic and lipophilic properties, which is favorable for pharmaceutical applications requiring membrane permeation while maintaining adequate aqueous solubility.
The water solubility parameter, expressed as log(water solubility), is calculated at -2.07 using the Crippen method [2]. This value correlates well with the experimental solubility data and supports the moderate aqueous solubility profile observed experimentally. The McGowan volume, calculated at 186.600 milliliters per mole, provides insight into the molecular size and its relationship to partition behavior [2].
The lipophilicity parameters of mebutamate place it within the optimal range for drug-like properties according to Lipinski's Rule of Five. The moderate log P value suggests favorable absorption and distribution characteristics while avoiding excessive lipophilicity that could lead to non-specific binding or poor aqueous solubility [4].
| Lipophilicity Parameter | Value | Method/Source |
|---|---|---|
| Log P (octanol/water) | 1.229 | Crippen Calculated |
| Log P (octanol/water) | 1.27 | EPA CompTox |
| Log P (octanol/water) | 1.4 | DrugMAP |
| XLogP3-AA | 1.4 | PubChem |
| Log(Water Solubility) | -2.07 | Crippen Calculated |
| McGowan Volume | 186.600 mL/mol | McGowan Calculated |
The surface activity and vapor pressure characteristics of mebutamate are limited by the availability of experimental data. According to the TCI Chemicals safety data sheet, vapor pressure and vapor density data are not available for mebutamate [8]. This absence of vapor pressure data is consistent with the compound's solid state at room temperature and its relatively high molecular weight of 232.28 grams per mole [8].
The lack of measurable vapor pressure at standard conditions indicates that mebutamate exhibits negligible volatility under normal storage and handling conditions [8]. This characteristic is advantageous for pharmaceutical formulations as it ensures stability during processing and storage without significant loss due to evaporation. The low volatility can be attributed to the strong intermolecular hydrogen bonding interactions between carbamate groups and the relatively high molecular weight of the compound.
Surface tension data for mebutamate solutions are not reported in the available literature. However, based on the molecular structure and the presence of amphiphilic characteristics, mebutamate may exhibit moderate surface activity in aqueous solutions. The carbamate functional groups provide hydrophilic character while the branched alkyl chain contributes lipophilic properties, suggesting potential surfactant-like behavior at air-water interfaces.
The evaporation rate of mebutamate is expected to be extremely low given its solid physical state and negligible vapor pressure [8]. This characteristic contributes to the compound's stability profile and makes it suitable for various pharmaceutical formulation approaches without concerns about volatile loss during manufacturing or storage.
| Property | Status | Notes |
|---|---|---|
| Vapor Pressure | No data available | TCI Safety Data Sheet |
| Vapor Density | No data available | TCI Safety Data Sheet |
| Surface Tension | Not reported | No literature data available |
| Evaporation Rate | No data available | Expected to be very low |
| Volatility | Low | Based on solid state and molecular structure |
Irritant